4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-10-5-3-4-6-12(10)13(19-2)8-17-15(18)14-7-11(16)9-20-14/h3-7,9,13H,8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDDBVQHRKDWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=CS2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Amidation: The formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.
Scientific Research Applications
4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs fall into two categories: thiophene carboxamide derivatives and phenyl-ethyl substituted opioids . Below is a detailed comparison:
Thiophene Carboxamide Derivatives
Key Differences :
- Substituent Effects : The bromine atom in the target compound increases steric bulk and electron-withdrawing effects compared to thiophene fentanyl’s unsubstituted thiophene ring. This may reduce opioid receptor affinity but enhance metabolic stability .
- Pharmacological Divergence: Unlike thiophene fentanyl, which is a potent opioid agonist, the target compound lacks a piperidine core critical for opioid activity. Instead, its 2-methylphenyl-methoxyethyl group resembles non-opioid antitumor agents (e.g., ’s pyridinecarboxamide derivative) .
Phenethyl-Substituted Opioids
Key Differences :
- Ligand-Receptor Interactions: The absence of a piperidine ring in the target compound eliminates the "fentanyl-like" pharmacophore required for high-affinity opioid binding. Methoxy and bromine groups likely redirect activity toward non-opioid targets .
- Metabolic Stability : The bromine atom may slow hepatic metabolism compared to acetylfentanyl derivatives, which are rapidly deacetylated in vivo .
Research Findings and Therapeutic Potential
- Anticancer Activity: Structural parallels to ’s pyridinecarboxamide derivative suggest possible inhibition of kinases or tubulin polymerization.
- Neuropharmacology : The 2-methylphenyl group is common in sigma-1 receptor ligands, hinting at neuroprotective or antipsychotic applications.
- Safety Profile : Unlike Schedule I thiophene fentanyl, the target compound’s lack of opioid activity may reduce abuse liability but necessitates toxicity studies .
Biological Activity
4-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 4-position of the thiophene ring.
- Methoxy group and a 2-methylphenyl group attached to an ethyl chain.
- A carboxamide functional group which is known for its role in biological activity.
Molecular Formula
Molecular Weight
The biological activity of 4-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, leading to various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT-116 (colon cancer)
The mechanism often involves inducing apoptosis through pathways that activate caspases and increase p53 expression levels .
Case Study: Cytotoxicity Assessment
In a comparative study, compounds structurally related to 4-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide demonstrated IC50 values ranging from 0.11 µM to 48.37 µM against various cancer cell lines. These findings suggest a promising potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. Similar thiophene derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, some derivatives exhibited IC50 values as low as 0.04 µM against COX-2, indicating strong anti-inflammatory activity .
Data Table: Biological Activity Summary
| Activity Type | Target Cell Lines | IC50 Values (µM) | References |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | |
| A549 | 0.11 | ||
| HCT-116 | 13.6 | ||
| Anti-inflammatory | COX-1 | 19.45 | |
| COX-2 | 0.04 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions utilizing coupling agents and catalysts under controlled conditions. The structure-activity relationship indicates that modifications at the bromine position or variations in the methoxy group can significantly influence biological activity.
Synthetic Route Overview
- Starting Materials : Brominated thiophene derivatives.
- Reagents : Coupling agents like DCC and catalysts such as DMAP.
- Conditions : Anhydrous conditions at room temperature for optimal yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
